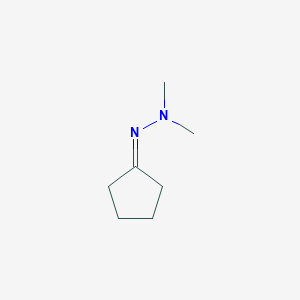
Cyclopentanone dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone dimethylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Cyclopentanone dimethylhydrazone serves as an important intermediate in organic synthesis, particularly for the preparation of various hydrazones and azo compounds. These derivatives are crucial in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Case Study: Synthesis of Azo Dyes
A notable application is in the synthesis of azo dyes, where this compound acts as a precursor. A study demonstrated that by reacting this hydrazone with diazonium salts, a series of azo compounds were produced with significant color properties suitable for textile applications .
Pharmaceutical Applications
The pharmaceutical industry utilizes this compound for its potential biological activities. Research has indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hydrazones derived from this compound against several bacterial strains. The results showed promising activity, indicating potential for development into therapeutic agents .
Catalysis
This compound has been explored as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize certain reactive intermediates makes it valuable in catalytic processes.
Case Study: Catalytic Conversion
Recent research highlighted its role in the catalytic conversion of biomass-derived cyclopentanone into valuable products such as dimethyl adipate. The study showcased how this compound could facilitate reactions under mild conditions, promoting green chemistry practices through reduced waste production .
Data Table: Summary of Applications
Analyse Des Réactions Chimiques
Identified Data Limitations
No direct studies on the chemical reactivity, synthesis pathways, or functional transformations of cyclopentanone dimethylhydrazone were found in the provided sources. The compound is only structurally defined in one source, with no experimental or theoretical reaction data .
Cyclopentanone Derivatives in Reactions
-
Cyclopentanone reacts with cyanomethylene reagents (e.g., malononitrile, ethyl cyanoacetate) to form condensates, which are precursors for synthesizing heterocycles like pyrazoles, thiophenes, and pyridazines .
-
Catalytic methylation of cyclopentanone with dimethyl carbonate (DMC) yields dimethyl adipate (DAP) and dimethyl 2,5-dimethyl adipate (DMMAP) under basic catalysts like KOCH₃ .
Hydrazone Reactivity Trends
Hydrazones generally participate in:
-
Cyclization reactions (e.g., forming pyrazolines or triazoles).
-
Nucleophilic additions at the C=N bond.
-
Hydrolysis to regenerate carbonyl compounds.
No experimental evidence confirms these pathways for this compound.
Recommendations for Further Research
To address the lack of data, the following approaches are suggested:
-
Primary Literature Review : Search specialized databases (SciFinder, Reaxys) for hydrazone-specific studies.
-
Experimental Studies :
-
Thermal stability tests (TGA/DSC).
-
Reactivity screening with electrophiles/nucleophiles.
-
-
Computational Modeling : Predict reaction pathways using DFT calculations.
Propriétés
Numéro CAS |
14090-60-9 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)8-7-5-3-4-6-7/h3-6H2,1-2H3 |
Clé InChI |
WEZHJSIEBKGPAO-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCC1 |
SMILES canonique |
CN(C)N=C1CCCC1 |
Key on ui other cas no. |
14090-60-9 |
Synonymes |
Cyclopentanone dimethyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















